REACTION_CXSMILES
|
[F:1][C:2]1[CH:30]=[CH:29][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=O)[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH2:21][CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][C:24]3=[O:28])=[CH:8]2)=[CH:4][CH:3]=1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.Cl.[CH3:50][NH:51][OH:52]>CN(C=O)C>[F:1][C:2]1[CH:30]=[CH:29][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([N:51]([OH:52])[CH3:50])=[O:18])[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH2:21][CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][C:24]3=[O:28])=[CH:8]2)=[CH:4][CH:3]=1 |f:3.4|
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Name
|
|
Quantity
|
0.817 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COCCN3C(CCC3)=O)C=C1
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Name
|
|
Quantity
|
0.418 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=N1)OC)OC
|
Name
|
|
Quantity
|
2.38 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
Cl.CNO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction stirred for 16 hours at room temperature
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Duration
|
16 h
|
Type
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STIRRING
|
Details
|
After stirring for 16 hours
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
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Type
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CUSTOM
|
Details
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yielding a yellow oil
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Type
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CUSTOM
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Details
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The oily residue was partitioned between a saturated sodium bicarbonate solution and ethyl acetate (50:50, 50 mL: 50 mL)
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
|
Type
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FILTRATION
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Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystalized from isopropyl alcohol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)N(C)O)COCCN3C(CCC3)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.425 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |